[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride
Description
[1-(4-Methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride is a substituted imidazole derivative characterized by a 4-methylbenzyl group at the N1 position and a hydroxymethyl group at the C2 position of the imidazole ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. This compound is synthesized via N-alkylation of (1H-imidazol-2-yl)methanol with 4-methylbenzyl chloride under basic conditions (potassium carbonate in DMF) . Its structure aligns with bioactive imidazole derivatives, which are studied for antimicrobial, antifungal, and anticancer properties.
Properties
IUPAC Name |
[1-[(4-methylphenyl)methyl]imidazol-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-10-2-4-11(5-3-10)8-14-7-6-13-12(14)9-15;/h2-7,15H,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPRHNKLAJYPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN=C2CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Imidazole
- Traditionally, N-alkylation reactions employ solvents such as dichloromethane (DCM), DMF, or toluene, which pose environmental hazards.
- Recent advancements, as reported in the literature, utilize solvent-free conditions, which involve direct mixing of reactants with suitable bases.
- Belwal and Patel (2019) developed a solvent-free protocol for N-alkylation of imidazole with tert-butyl chloroacetate, using potassium carbonate as a base at low temperatures (0–60°C). The reaction proceeds efficiently with high yields (~66%) and simplifies work-up, avoiding hazardous solvents.
Imidazole + tert-butyl chloroacetate → Imidazol-1-yl-acetic tert-butyl ester
| Parameter | Condition |
|---|---|
| Reactants | Imidazole, tert-butyl chloroacetate |
| Base | Potassium carbonate |
| Temperature | 0–60°C |
| Solvent | None (solvent-free) |
| Time | 4–6 hours |
Hydrolysis to Imidazol-1-yl-acetic Acid
- The ester intermediate is hydrolyzed in water at elevated temperature (~90°C).
- This step is performed without organic solvents, aligning with green chemistry principles.
- The hydrolysis yields the acid with >93% efficiency, as demonstrated by Belwal and Patel, simplifying purification and avoiding solvent use.
Conversion to Hydrochloride Salt
- The free acid is treated with concentrated hydrochloric acid under mild conditions to produce the hydrochloride salt.
- This step is straightforward, involving aqueous acidification, and is performed at room temperature.
- The hydrochloride salt forms as a crystalline solid with high purity (>99%), confirmed by IR, NMR, and melting point analysis.
Data Summary and Comparative Analysis
| Step | Traditional Method | Environmentally-Friendly Method | Key Features |
|---|---|---|---|
| N-Alkylation | Solvent (DCM, DMF, toluene) | Solvent-free, base-mediated | High yield, simple work-up |
| Hydrolysis | Organic solvents (ethyl acetate, methanol) | Water-based hydrolysis | Eco-friendly, high purity |
| Salt Formation | Acidic aqueous treatment | Direct acidification in water | High purity, minimal waste |
Research Findings and Data Tables
| Step | Yield (%) | Purity (HPLC) | Remarks |
|---|---|---|---|
| N-alkylation | 66% | - | Solvent-free, environmentally friendly |
| Hydrolysis | 93% | - | Water-based, eco-friendly |
| Hydrochloride formation | 93% | >99% | Straightforward acid treatment |
- IR: Characteristic N–H, C=O, and P–O stretches.
- NMR: Consistent with expected chemical shifts for intermediates and final product.
- Melting points: Confirm purity and identity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole ring using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an enzyme inhibitor and receptor modulator.
Industry: Used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at specific receptors.
Pathways Involved: The compound can affect various biochemical pathways, including signal transduction, gene expression, and metabolic processes. Its effects depend on the specific molecular targets and the context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of [1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride with structurally related compounds:
Key Observations :
- Solubility: Hydrochloride salts (e.g., (1H-imidazol-2-yl)methanol HCl) generally exhibit higher aqueous solubility than neutral analogs due to ionic character .
- Thermal Stability : Nitro-containing derivatives (e.g., the compound from ) show higher melting points, likely due to stronger intermolecular interactions .
Comparison of Bioactivity :
Critical Discussion of Structural Variations
- N1 Substitution : The 4-methylbenzyl group provides steric bulk and lipophilicity, which may enhance receptor binding but reduce solubility.
- C2 Hydroxymethyl : This polar group improves water solubility and allows further functionalization (e.g., oxidation to aldehydes, as in ).
- Halogen vs. Alkyl Groups : Fluorine or chlorine substituents () increase electronegativity and metabolic resistance compared to methyl groups.
Biological Activity
Chemical Structure and Properties
[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride is a synthetic compound belonging to the imidazole family. It features a 4-methylbenzyl group attached to the imidazole ring, with a hydroxymethyl group at the second position. The compound's IUPAC name is [1-[(4-methylphenyl)methyl]imidazol-2-yl]methanol; hydrochloride, and its molecular formula is CHNO·HCl, with a CAS number of 1185295-37-7 .
Synthesis
The synthesis typically involves:
- Formation of the Imidazole Ring : Using the Debus-Radziszewski method, which combines glyoxal, formaldehyde, and ammonia or primary amines.
- Introduction of the 4-Methylbenzyl Group : Achieved through Friedel-Crafts alkylation using 4-methylbenzyl chloride and a Lewis acid catalyst.
- Addition of the Methanol Group : Accomplished via nucleophilic substitution involving formaldehyde and a reducing agent such as sodium borohydride .
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Recent studies have demonstrated potential anticancer properties of imidazole derivatives. For example, derivatives structurally related to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Case Study: Cytotoxicity in MCF-7 Cells
A study assessed the cytotoxic activity of related compounds using an MTT assay, revealing IC values indicative of moderate to potent activity against MCF-7 cells. Notably, one derivative showed an IC value of 2.11 μM, suggesting strong potential for further development as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride | Structure | Similar activities with altered potency |
| [1-(4-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride | Structure | Enhanced anticancer properties due to nitro group |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
- N-Alkylation : Reacting imidazole derivatives (e.g., (1H-imidazol-2-yl)methanol) with 4-methylbenzyl halides using potassium carbonate as a base in DMF .
- Catalytic Optimization : Palladium or copper catalysts may enhance selectivity in coupling reactions, while temperature control (e.g., reflux in glacial acetic acid) minimizes side products .
- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane improve solubility and reaction efficiency .
- Yield Optimization : Adjusting stoichiometry (e.g., excess alkylating agent) and reaction time (monitored via TLC) can improve yields to >75% .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the imidazole backbone and hydroxymethyl group, with aromatic protons appearing at δ 7.2–7.8 ppm and methylbenzyl signals at δ 2.3–2.5 ppm .
- Infrared Spectroscopy (IR) : Peaks at 3200–3400 cm (O–H stretch) and 1580–1600 cm (C=N imidazole ring) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 253.73 for [M+H]) .
Q. How does the hydroxymethyl group at the C2 position of the imidazole ring influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Reactivity : The hydroxymethyl group can undergo oxidation (e.g., Dess–Martin periodinane) to form aldehydes for further derivatization .
- Biological Impact : Hydrogen bonding via the hydroxyl group enhances interactions with enzyme active sites (e.g., antimicrobial targets), as shown in docking studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to compare potency across studies .
- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography (e.g., CCDC 1038591 protocols) to rule out polymorphic variations .
- Target Validation : Use siRNA knockdowns or competitive binding assays to confirm specificity for suspected targets (e.g., enzymes vs. receptors) .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina simulates binding to enzyme active sites (e.g., cytochrome P450), with scoring functions prioritizing hydrogen bonds and hydrophobic contacts .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
- QSAR Modeling : Use descriptors like logP and polar surface area to correlate structural features (e.g., methylbenzyl substituents) with antimicrobial activity .
Q. How can catalytic systems be optimized for large-scale synthesis without compromising purity?
- Methodological Answer :
- Heterogeneous Catalysis : Replace Pd/Cu salts with immobilized catalysts (e.g., Pd on AlO) to reduce metal leaching .
- Flow Chemistry : Continuous flow reactors improve heat transfer and scalability for exothermic steps (e.g., alkylation) .
- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization (ethyl acetate/hexane) ensures >95% purity .
Q. What are the key considerations in determining the crystal structure of this compound?
- Methodological Answer :
- Crystallization : Use slow evaporation in a 1:1 ethanol/water mixture to grow diffraction-quality crystals .
- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data at 100 K to resolve imidazole ring geometry .
- Refinement : Software like SHELXL refines thermal parameters and validates hydrogen bonding networks (e.g., O–H···Cl interactions) .
Q. How can QSAR studies guide structural modifications to enhance target selectivity?
- Methodological Answer :
- Descriptor Selection : Use 3D-QSAR (CoMFA/CoMSIA) to map electrostatic and steric fields around the methylbenzyl group .
- Bioisosteric Replacement : Substitute the hydroxymethyl group with sulfonamide or carbamate to modulate solubility and binding affinity .
- In Vivo Validation : Test analogs in pharmacokinetic models (e.g., rat plasma stability assays) to prioritize candidates with improved bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
